Isopropenyl p-nitrophenyl carbonate
Overview
Description
Isopropenyl p-nitrophenyl carbonate is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Activities and Inhibition
- Carbonic Anhydrase Activity : Carbonic anhydrases exhibit catalytic activity in hydrolyzing activated esters. They also show phosphatase activity with 4-nitrophenyl phosphate as a substrate. These enzymes are capable of synthesizing cyclic diols from sulfate esters, including the ones incorporating a neighboring secondary alcohol moiety. The inhibition properties of cyclic and original sulfate esters were studied on different human carbonic anhydrase isoforms (Çavdar et al., 2012).
Chemical Synthesis and Modifications
- Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters : A diastereoselective synthesis method for substituted tetrahydroquinoline-4-carboxylic esters was developed from methyl (2-nitrophenyl)acetate. This method involves alkylation, ozonolysis, and catalytic hydrogenation, highlighting the versatile use of the compound in organic synthesis (Bunce et al., 2001).
Nanotechnology and Material Science
- Modification of Carbon Nanotubes : Carbonic acid, 1-methylethenyl 4-nitrophenyl ester is used in the functionalization of multiwalled carbon nanotubes (MWCNTs) via the Fischer Esterification method. This modification enhances the versatility of MWCNTs in various applications like nanocomposites, water treatment, and petrochemical technologies (Abuilaiwi et al., 2010).
Mechanism of Action
Target of Action
Isopropenyl p-nitrophenyl carbonate is a chemical compound that interacts with various targets. It is known to belong to the class of organic compounds known as nitrophenols, which consist of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .
Mode of Action
It is known that the compound displays nucleophilic behavior towards highly electrophilic p-nitrophenyl carbonate derivatives . This involves a nucleophilic attack of the imine nitrogen onto the carbonyl carbon, followed by the elimination of a p-nitrophenoxide ion .
Biochemical Pathways
Nitrophenols, the class of compounds to which it belongs, are known to be involved in various biochemical reactions . They are often used in the synthesis of many industrial products such as pesticides, herbicides, petrochemicals, explosives, pharmaceuticals, synthetic dyes .
Pharmacokinetics
It is known that the compound’s molecular weight is 22319 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that the compound can lead to the formation of corresponding substituted ε-caprolactam and γ-lactam derived carbamates through ring-opening reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that the compound is stored in a refrigerator, indicating that temperature could be a factor influencing its stability .
Biochemical Analysis
Biochemical Properties
Isopropenyl p-nitrophenyl carbonate plays a significant role in biochemical reactions, particularly in the acylation of biomolecules . The compound interacts with various enzymes and proteins, facilitating the formation of acylation synthons in a rapid and efficient manner . The nature of these interactions is largely based on the compound’s activated ester structure, which allows it to participate in direct radiofluorination conditions .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in the acylation of biomolecules . By facilitating the formation of acylation synthons, the compound indirectly influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules in the process of acylation . The compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time
Properties
IUPAC Name |
(4-nitrophenyl) prop-1-en-2-yl carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-7(2)15-10(12)16-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSDFXTXTZOJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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